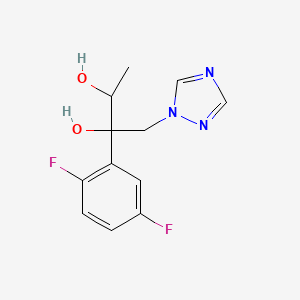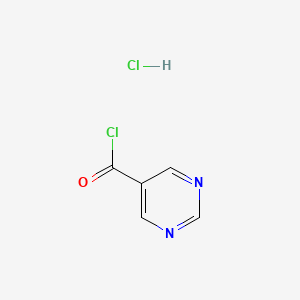
Pyrimidine-5-carbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-5-carbonyl chloride hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a derivative of pyrimidine, characterized by the presence of a carbonyl chloride group at the 5-position and a hydrochloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-5-carbonyl chloride hydrochloride typically involves the chlorination of pyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform. The resulting pyrimidine-5-carbonyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield pyrimidine-5-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for the chlorination of pyrimidine-5-carboxylic acid.
Hydrochloric Acid: Used to convert pyrimidine-5-carbonyl chloride to its hydrochloride salt.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or Aqueous Base: For hydrolysis reactions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Pyrimidine-5-carboxylic Acid: Formed from hydrolysis reactions.
Hydrazones and Oximes: Formed from condensation reactions.
Aplicaciones Científicas De Investigación
Pyrimidine-5-carbonyl chloride hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pyrimidine-5-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrochloride group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-5-carboxylic Acid: Lacks the carbonyl chloride group but shares the pyrimidine core structure.
Pyrimidine-5-carbonitrile: Contains a nitrile group instead of a carbonyl chloride group.
Pyrimidine-4,6-dicarboxylic Acid: Contains carboxylic acid groups at positions 4 and 6.
Uniqueness
Pyrimidine-5-carbonyl chloride hydrochloride is unique due to the presence of both a carbonyl chloride group and a hydrochloride group. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Propiedades
Fórmula molecular |
C5H4Cl2N2O |
|---|---|
Peso molecular |
179.00 g/mol |
Nombre IUPAC |
pyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-1-7-3-8-2-4;/h1-3H;1H |
Clave InChI |
CCQXMQHBIDMKCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


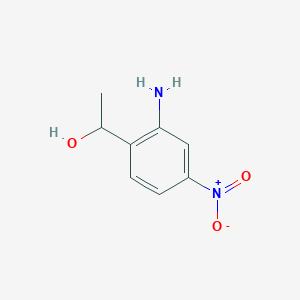
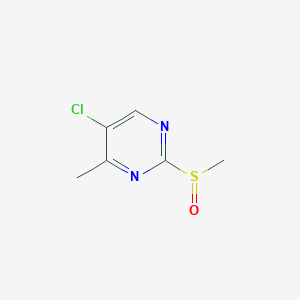
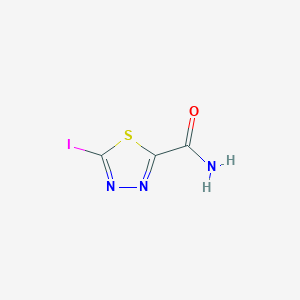
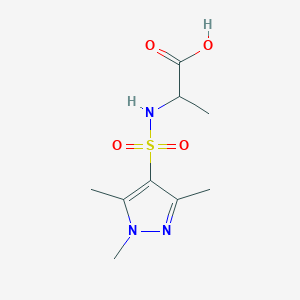
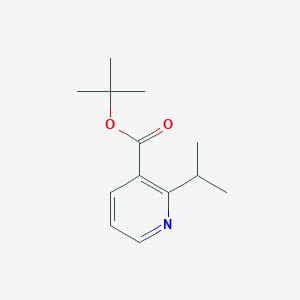
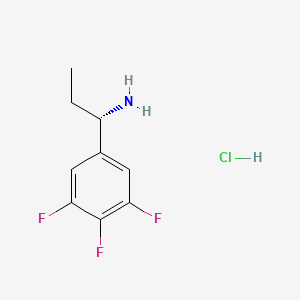
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
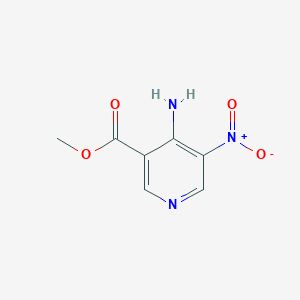
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
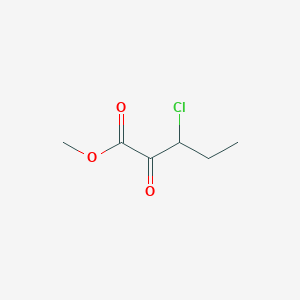
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
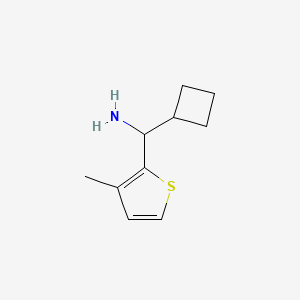
![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
